2,3-diamino-N-methyl-benzamide
Description
2,3-Diamino-N-methyl-benzamide is a benzamide derivative characterized by amino (-NH₂) groups at the 2- and 3-positions of the benzene ring and an N-methyl substituent on the amide nitrogen. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and coordination chemistry. The amino groups enhance nucleophilicity and metal-binding capacity, while the N-methyl group modulates solubility and steric hindrance.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2,3-diamino-N-methylbenzamide |
InChI |
InChI=1S/C8H11N3O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3,(H,11,12) |
InChI Key |
QQHQTDXPCVOKMA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs are compared below based on substituents, molecular weight, and functional groups:
Key Research Findings
Directing Group Utility : The N,O-bidentate ligand in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables efficient palladium-catalyzed C–H arylation, achieving high regioselectivity .
Crystallographic Insights: The thiazol-containing benzamide analog crystallizes in a monoclinic system (P2₁/c space group), with bond lengths consistent with conjugated π-systems .
Toxicity Trends: Amino-substituted benzamides generally exhibit higher acute toxicity than hydroxylated analogs, emphasizing the need for stringent safety protocols .
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